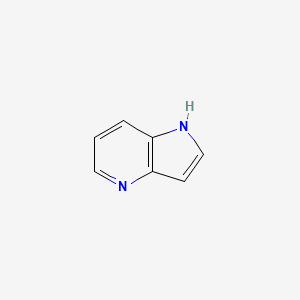

4-Azaindole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYUCRMWCHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181666 | |

| Record name | 1H-Pyrrolo(3,2-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-49-1 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(3,2-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(3,2-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, systematically known as 1H-pyrrolo[3,2-b]pyridine, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Structurally, it consists of a pyridine ring fused to a pyrrole ring. Its significance stems from its role as a bioisostere of indole and purine, allowing it to mimic these crucial biological motifs while offering distinct physicochemical properties. The strategic placement of the nitrogen atom in the six-membered ring modulates the molecule's electronics, hydrogen bonding capacity, solubility, and metabolic stability, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic data, and experimental methodologies relevant to this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis and drug formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| CAS Number | 272-49-1 | [1] |

| Appearance | White to light yellow or brown crystalline solid/powder | |

| Melting Point | 126-128 °C | |

| Boiling Point | 273.8 ± 13.0 °C (Predicted) | |

| pKa | 14.66 ± 0.30 (Predicted, acidic proton); 4.85 (Calculated, basic) | |

| Water Solubility | Slightly soluble / Sparingly soluble | |

| Solvent Solubility | Soluble in methanol, ethanol, chloroform, and DMSO | |

| UV λmax | 288 nm |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for its five aromatic protons. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (>10 ppm). The protons on the pyrrole ring (C2-H and C3-H) will appear as doublets or triplets around 6.5-7.5 ppm. The three protons on the pyridine ring will resonate further downfield, typically in the 7.0-8.5 ppm range, with coupling patterns dictated by their positions relative to the nitrogen atom and each other.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the bicyclic system. The chemical shifts for these aromatic carbons typically fall within the range of 100-150 ppm. The exact positions depend on the electronic environment created by the two nitrogen atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ will contain multiple sharp bands due to the C=C and C=N stretching vibrations within the fused aromatic rings.

-

UV-Vis Spectroscopy: As a conjugated aromatic system, this compound exhibits strong ultraviolet absorption. Its maximum absorption wavelength (λmax) is consistently reported at 288 nm.

Reactivity, Synthesis, and Applications

This compound's reactivity is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic nature makes it a versatile intermediate.

Synthesis: Several synthetic routes to the this compound core have been developed, including:

-

Palladium-Catalyzed Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, such as cascade C-N cross-coupling/Heck reactions starting from amino-o-bromopyridines and alkenyl bromides.

-

Bartoli Indole Synthesis: This method can be applied to prepare azaindoles from substituted nitropyridines and vinyl Grignard reagents, though yields can be modest.

-

Fischer Indole Synthesis: While often challenging for azaindoles, this classic method can be effective for 4- and 6-azaindoles when starting with appropriately substituted pyridylhydrazines.

Applications in Drug Discovery: this compound is a privileged scaffold primarily because it can act as a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N), mimicking the interactions of purines at the ATP binding sites of many kinases. This has led to its extensive use in the development of:

-

Kinase Inhibitors: Derivatives of this compound have shown potent inhibitory activity against a range of kinases, including c-Met, p38 MAP kinase, PAK1, and TGFβRI.

-

Antiviral Agents: The scaffold has been incorporated into molecules targeting viral replication, where replacing an indole with a this compound moiety was shown to dramatically improve solubility and metabolic stability.

-

Antiepileptic Agents: Novel this compound derivatives have been developed as selective Nav1.2 inhibitors with potent antiepileptic activity and reduced neurotoxicity.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involving this compound.

Caption: Bioisosteric relationship and therapeutic applications of the this compound scaffold.

References

The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers

Introduction: 4-Azaindole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its unique electronic properties and ability to serve as a bioisostere of indole. Its presence in numerous biologically active compounds, particularly as a core component of various kinase inhibitors, underscores the importance of understanding its synthesis and reactivity. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, along with a detailed exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The construction of the this compound nucleus can be achieved through several strategic approaches, ranging from classical indole syntheses adapted for the azaindole series to modern transition-metal-catalyzed methods.

Classical Synthetic Routes

Bartoli Indole Synthesis: The Bartoli reaction provides a direct method for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 4- and 6-azaindoles.[1] This reaction involves the treatment of a substituted nitropyridine with an excess of a vinyl Grignard reagent.[1][2] The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction.[3]

Fischer Indole Synthesis: While traditionally considered less effective for azaindoles, the Fischer indole synthesis can be a viable method for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group.[4] This method involves the acid-catalyzed cyclization of a pyridylhydrazone derived from a suitable ketone or aldehyde.

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the this compound scaffold, offering mild reaction conditions and broad substrate scope. These methods often involve the formation of key C-C and C-N bonds to construct the pyrrole ring onto a pyridine precursor. A general workflow for such a synthesis is depicted below.

Figure 1: General workflow for Palladium-catalyzed this compound synthesis.

One prominent example involves the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to furnish the this compound core.

Key Synthetic Protocols: A Tabular Summary

The following tables summarize quantitative data for selected key synthetic protocols for the this compound core.

| Synthesis Method | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Bartoli Synthesis | 2-Chloro-3-nitropyridine | 1. Vinylmagnesium bromide, THF, -78 °C to -20 °C; 2. 20% aq. NH4Cl | 7-Chloro-6-azaindole | ~27% (overall, 2 steps) | |

| Fischer Synthesis | 5-Methoxy-3-pyridylhydrazine | Cyclohexanone, H2SO4 | 8-Methoxy-1,2,3,4-tetrahydro-α-carboline | Good | |

| Palladium-Catalyzed | 4-Amino-2-bromo-5-iodopyridine | Terminal alkyne, Pd catalyst, base | This compound derivative | Moderate to Good |

Reactivity of the this compound Nucleus

The reactivity of this compound is characterized by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This duality dictates its behavior towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a key functionalization pathway for the this compound core. The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring.

Regioselectivity: Theoretical and experimental studies indicate that electrophilic substitution on the this compound nucleus preferentially occurs at the C3 position of the pyrrole ring, which is analogous to the reactivity of indole.

Figure 2: Regioselectivity of electrophilic substitution on this compound.

Common Electrophilic Substitution Reactions:

-

Acylation: Friedel-Crafts acylation of this compound with acid chlorides in the presence of a Lewis acid like aluminum chloride provides 3-acyl-4-azaindoles.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., POCl3/DMF).

-

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position.

-

Halogenation: Halogenation of this compound typically occurs at the C3 position.

Table of Electrophilic Substitution Reactions:

| Reaction | Reagents and Conditions | Position of Substitution | Typical Yield (%) |

| Acylation | Acetyl chloride, AlCl3, CH2Cl2, rt | C3 | Moderate to High |

| Vilsmeier-Haack | POCl3, DMF | C3 | Good |

| Mannich | Formaldehyde, secondary amine | C3 | Moderate to Good |

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, particularly when activated by a leaving group.

Nucleophilic Aromatic Substitution (SNAr): Halogenated 4-azaindoles, such as 4-chloro- or 4-bromo-4-azaindole, can undergo nucleophilic aromatic substitution with various nucleophiles like amines, alkoxides, and thiolates. The position of substitution is dictated by the location of the leaving group on the pyridine ring.

Chichibabin Reaction: The Chichibabin reaction, a classic method for the amination of pyridines, involves the reaction with sodium amide to introduce an amino group. While direct application to this compound itself is less common, this type of nucleophilic amination can be a viable strategy for functionalizing the pyridine ring under specific conditions.

Metalation and C-H Functionalization

Direct C-H functionalization of the this compound core has emerged as a powerful strategy for introducing a wide range of substituents, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of aryl halides at specific positions of the this compound ring, often guided by directing groups.

Applications in Drug Development

The this compound scaffold is a key component in a multitude of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This, combined with the ability to readily functionalize the core at various positions, makes this compound a highly versatile platform for designing potent and selective inhibitors.

Conclusion

The synthesis and reactivity of this compound present a rich and evolving field of study. While classical methods provide foundational routes to this important heterocycle, modern palladium-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the efficient construction of diverse and complex derivatives. A thorough understanding of its reactivity towards both electrophilic and nucleophilic reagents is crucial for the strategic design and synthesis of novel this compound-based compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to navigate the chemical landscape of this remarkable scaffold.

References

Spectroscopic Properties of 4-Azaindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to mimic this crucial biological motif, while the presence of a nitrogen atom in the six-membered ring imparts distinct electronic and physicochemical properties. These properties, in turn, influence its spectroscopic behavior and its interactions with biological targets. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its electronic absorption, fluorescence, and vibrational characteristics. Understanding these properties is paramount for its application in drug design, particularly in the development of kinase inhibitors, and for its use as a fluorescent probe.

Electronic Spectroscopy

The electronic spectrum of this compound is characterized by absorption and emission bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to its electronic transitions. While extensive experimental data for the parent this compound is limited in the literature, computational studies and data from derivatives provide valuable insights. A study on a this compound derivative showed an absorbance peak in the range of 340–360 nm[1]. Another source indicates a maximum absorption wavelength (λmax) for this compound at 288 nm.

Table 1: UV-Vis Absorption Properties of this compound and its Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| This compound | 288 | Data not available | Not specified | |

| Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate | 340-360 | Data not available | Various | [1] |

Theoretical UV Excitation Spectrum of this compound (Vapor Phase)

Computational studies provide predictions of the electronic transitions. The following table summarizes the calculated UV excitation spectrum of this compound in the vapor phase.

Table 2: Calculated UV Excitation Spectrum of this compound

| State | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| 2 ¹A' | 4.23 | 293 | 0.0383 |

| 3 ¹A' | 4.46 | 278 | 0.0479 |

| 4 ¹A' | 4.40 | 282 | 0.0521 |

Data from computational studies.[2]

Fluorescence Spectroscopy

This compound and its derivatives are known to exhibit fluorescence, making them useful as probes in biological systems. The emission properties are sensitive to the molecular environment, including solvent polarity. A derivative of this compound has been reported to exhibit high fluorescence intensity in the wavelength range of 405 to 417 nm in various solvents, with a high quantum yield independent of solvent polarity[1].

Table 3: Fluorescence Properties of a this compound Derivative

| Compound | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate | 405-417 | High | Various | [1] |

Vibrational Spectroscopy

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 0.01 mM to 0.1 mM.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Measure the absorbance of each of the diluted this compound solutions.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity.

-

Fluorescence Spectroscopy (Quantum Yield and Lifetime)

Objective: To determine the fluorescence emission spectrum, quantum yield (ΦF), and fluorescence lifetime (τ) of this compound.

Materials:

-

This compound

-

Fluorescence quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvent

-

Spectrofluorometer

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Quartz cuvettes

Procedure for Emission Spectrum and Quantum Yield (Relative Method):

-

Solution Preparation:

-

Prepare a series of solutions of both this compound and the quantum yield standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at a wavelength where both the sample and standard absorb.

-

-

Data Analysis for Quantum Yield:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of this compound (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²) where ΦF_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Procedure for Fluorescence Lifetime (TCSPC):

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate for excitation at a suitable wavelength.

-

The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

-

Measurement:

-

The time difference between the excitation pulse and the arrival of the first emitted photon is measured and recorded.

-

This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

-

Vibrational Spectroscopy (FTIR and Raman)

Objective: To obtain the Fourier-Transform Infrared (FTIR) and Raman spectra of this compound.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an appropriate accessory (e.g., ATR or KBr pellet press)

-

Raman spectrometer with a suitable laser excitation source

-

KBr powder (for pellet preparation)

Procedure for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Procedure for Raman Spectroscopy:

-

Sample Preparation:

-

Place a small amount of solid this compound on a microscope slide or in a capillary tube.

-

-

Measurement:

-

Focus the laser beam onto the sample.

-

Collect the scattered light and record the Raman spectrum.

-

This compound in Signaling Pathways

This compound derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in disrupting aberrant signaling pathways implicated in diseases such as cancer. Notably, they have been developed as inhibitors of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI) and the c-Met receptor tyrosine kinase.

TGF-β Signaling Pathway Inhibition

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune responses. Its dysregulation is often associated with cancer progression. This compound-based inhibitors target the ATP-binding site of the TGFβRI kinase, preventing the phosphorylation of downstream signaling molecules like SMADs and thereby blocking the pathway.

Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.

c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades that promote cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. This compound-based compounds have been designed to inhibit the kinase activity of c-Met, thereby blocking these pro-tumorigenic signals.

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Conclusion

This compound possesses a rich spectroscopic profile that is integral to its utility in drug discovery and chemical biology. Its characteristic UV-Vis absorption and fluorescence properties, while not yet exhaustively documented for the parent compound, are evident from studies on its derivatives. The sensitivity of its fluorescence to the local environment makes it a promising scaffold for the development of molecular probes. Furthermore, the amenability of the this compound core to chemical modification has enabled the creation of potent and selective kinase inhibitors that target critical signaling pathways in cancer. A deeper experimental characterization of the fundamental spectroscopic properties of this compound will undoubtedly facilitate its broader application and the rational design of novel therapeutics and research tools.

References

The Expanding Therapeutic Potential of 4-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets, have made it a focal point in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant portion of research on this compound derivatives has centered on their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][3] The azaindole core can mimic the adenine region of ATP, enabling it to bind effectively to the kinase ATP-binding site.[1]

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. Several this compound derivatives have been identified as potent inhibitors of c-Met kinase.

Quantitative Data for c-Met Kinase Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| N-nitrobenzenesulfonyl-4-azaindole derivative 62 | c-Met | 70 | |

| N-nitrobenzenesulfonyl-4-azaindole derivative 63 | c-Met | 20 |

p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase involved in cytoskeletal dynamics, cell proliferation, and survival. It is a downstream effector of the Rho family of small GTPases and is implicated in cancer progression. This compound-containing compounds have been developed as PAK1 inhibitors with improved physicochemical properties compared to their indole counterparts.

Quantitative Data for PAK1 Inhibitors

| Compound | Target | Ki (nM) | Cellular Potency Improvement over Indole Analog | Reference |

| Azaindole 5 | PAK1 | <10 | 2-fold |

Transforming Growth Factor-β Receptor I (TGFβRI) Inhibition

The TGF-β signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, it can have both tumor-suppressive and tumor-promoting roles. Targeting TGFβRI (also known as ALK5) is a promising strategy for cancer immunotherapy. This compound derivatives have been discovered as selective inhibitors of TGFβRI.

Quantitative Data for TGFβRI Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| 2,3-dipyridinyl-4-azaindole (209b) | TGFβRI | 0.002 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. Amide derivatives of this compound-oxazole have been synthesized and evaluated as EGFR-targeting anticancer agents.

Quantitative Data for EGFR Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| 11m | MCF-7 | 0.034 | |

| 11j | MCF-7 | 0.036 |

Inhibition of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain this compound derivatives have been identified as inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis. These compounds have shown efficacy in multidrug-resistant (MDR) cell lines and exhibit anti-angiogenic properties.

Quantitative Data for Microtubule Dynamics Inhibitors

| Compound | Activity | GI50 Range (µM) | Cell Lines | Reference |

| CM01 | Anti-proliferative | sub- to low-micromolar | Cervix, kidney, lung, breast cancer | |

| CM02 | Anti-proliferative | sub- to low-micromolar | Cervix, kidney, lung, breast cancer |

Antiepileptic Activity via Nav1.2 Inhibition

Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of action potentials in excitable cells. The Nav1.2 subtype is predominantly expressed in the central nervous system, and its dysfunction has been linked to epilepsy. A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have been developed as selective Nav1.2 inhibitors with potent antiepileptic activity and low neurotoxicity.

Quantitative Data for Nav1.2 Inhibitors

| Compound | Animal Model | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| 4w | sc-PTZ | 22.01 | >27.26 | |

| 5i | sc-PTZ | 25.26 | >23.75 |

Antimicrobial and Antiparasitic Activities

The this compound scaffold has also been explored for its potential in combating infectious diseases.

Potentiation of Antibiotics against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. This compound derivatives have been discovered that, while having weak intrinsic antibacterial activity, can potentiate the effects of antibiotics like rifampicin and erythromycin against these challenging pathogens. This potentiation is believed to occur through the destabilization of the outer membrane's lipopolysaccharide (LPS) layer.

Activity against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. There is an urgent need for new, effective, and safe treatments. A this compound-2-piperidine derivative has been identified as having moderate activity against T. cruzi. While further optimization is needed to improve its potency and metabolic stability, this finding highlights a potential new avenue for anti-Chagas drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assays (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, 96- or 384-well plates, plate reader.

-

Procedure :

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the kinase enzyme, the kinase buffer, and the test compound dilutions.

-

Incubate the mixture for a pre-determined time at a specific temperature (e.g., 30 minutes at room temperature) to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes at 30°C).

-

Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P into the substrate) or non-radiometric assays like ADP-Glo™ (Promega) which measures ADP production.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Materials : Cells, culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl), 96-well plates, multi-well spectrophotometer.

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Reagents and Materials : Cells, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure :

-

Culture cells and treat them with the test compounds for a specific duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, which is a key step in angiogenesis.

-

Reagents and Materials : Endothelial cells (e.g., HUVECs), culture medium, basement membrane matrix (e.g., Matrigel®), test compounds, 96-well plates, microscope.

-

Procedure :

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in a medium containing the test compounds at various concentrations.

-

Seed the cell suspension onto the solidified matrix.

-

Incubate the plate at 37°C for 4-18 hours.

-

During this time, the endothelial cells will align and form tube-like structures.

-

Visualize and photograph the tube formation using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Checkerboard Assay for Antibiotic Potentiation

The checkerboard assay is a method used to assess the in vitro interaction between two antimicrobial agents.

-

Reagents and Materials : Bacterial strain, culture medium (e.g., Mueller-Hinton broth), two antimicrobial agents (antibiotic and potentiator), 96-well microtiter plates, incubator, plate reader (optional).

-

Procedure :

-

Prepare serial dilutions of the antibiotic along the x-axis of the microtiter plate and serial dilutions of the this compound potentiator along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Inoculate each well with a standardized bacterial suspension.

-

Include controls for each agent alone to determine their Minimum Inhibitory Concentrations (MICs).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC for each combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

-

Synthesis of 4-Azaindoles

Several methods are available for the synthesis of the this compound core. The Bartoli and Fischer indole syntheses are two classical methods that have been adapted for this purpose.

-

Bartoli Indole Synthesis : This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent to yield a this compound. The reaction typically requires three equivalents of the Grignard reagent.

-

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. This approach can be efficient for the formation of 4-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Signaling Pathways

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their success as kinase inhibitors continues to drive significant research in oncology. Furthermore, emerging evidence of their efficacy as antiepileptic, anti-angiogenic, and antimicrobial potentiation agents underscores the vast therapeutic potential of this scaffold. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel this compound-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates for a variety of diseases.

References

The 4-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold, a bicyclic heteroaromatic system composed of a fused pyrrole and pyridine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, particularly protein kinases.[1] The strategic placement of a nitrogen atom in the six-membered ring, in place of a carbon atom in the indole ring, imparts unique physicochemical properties to the this compound core. This modification can enhance binding affinity, improve aqueous solubility, and modulate pharmacokinetic profiles, making it an attractive scaffold for the design of novel therapeutics.[2][3]

This technical guide provides a comprehensive overview of the this compound scaffold in medicinal chemistry, with a focus on its application as a potent kinase inhibitor. We will delve into its role as a hinge-binding motif, explore its utility in the development of inhibitors for key kinases such as Janus Kinase (JAK), Rho-associated coiled-coil containing protein kinase (ROCK), and Activated CDC42-associated kinase 1 (ACK1), and provide detailed experimental protocols for the synthesis and evaluation of this compound derivatives.

The this compound Scaffold as a Hinge-Binding Motif

The ATP-binding site of protein kinases contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine moiety of ATP.[2] The this compound scaffold is an excellent bioisostere of adenine, capable of forming similar hydrogen bond interactions with the kinase hinge. Specifically, the pyridine nitrogen of the this compound ring can act as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. This bidentate hydrogen bonding pattern anchors the inhibitor to the hinge region, providing a strong foundation for potent and selective kinase inhibition. The ability of the this compound core to effectively mimic this key interaction of ATP is a primary reason for its prevalence in the design of kinase inhibitors.

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold. One common approach is the Fischer indole synthesis, which can be adapted for the preparation of azaindoles. Other methods include transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build the bicyclic ring system. The choice of synthetic route often depends on the desired substitution pattern on the this compound core.

This compound Derivatives as Kinase Inhibitors

The versatility of the this compound scaffold has been exploited to develop inhibitors for a wide range of protein kinases implicated in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a critical role in cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is associated with numerous autoimmune diseases and cancers. Several this compound-based JAK inhibitors have been developed, with some advancing to clinical trials.

dot

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound-based drugs.

Table 1: this compound-Based JAK Inhibitors

| Compound | Target(s) | IC50 (nM) | Reference |

| Decernotinib (VRT-831506) | JAK3 | 5 | |

| Compound 17m | JAK1, JAK2, JAK3 | 670, 98, 39 | |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 |

Rho-associated Kinase (ROCK) Inhibitors

ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Inhibition of ROCK has therapeutic potential in the treatment of cardiovascular diseases, such as hypertension, and other conditions like glaucoma and erectile dysfunction.

dot

Caption: Rho-ROCK signaling pathway and the inhibitory action of this compound-based drugs.

Table 2: this compound-Based ROCK Inhibitors

| Compound | Target(s) | IC50 (nM) | Reference |

| Azaindole-1 | ROCK1, ROCK2 | 0.6, 1.1 | |

| Compound 32 | ROCK | - |

Activated CDC42-associated Kinase 1 (ACK1/TNK2) Inhibitors

ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that is implicated in various cellular processes, including cell growth, survival, and migration. Aberrant ACK1 signaling has been observed in several types of cancer, making it an attractive target for anticancer drug development.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ACK1 [label="ACK1 (TNK2)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Azaindole_Inhibitor [label="this compound ACK1 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> RTK [label="Binding"]; RTK -> ACK1 [label="Activation"]; ACK1 -> AKT [label="Phosphorylation\n(Activation)"]; ACK1 -> AR [label="Phosphorylation\n(Activation)"]; AKT -> Cell_Survival; AR -> Gene_Transcription; Azaindole_Inhibitor -> ACK1 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

References

A Technical Guide to 4-Azaindole (CAS 272-49-1): A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azaindole, identified by CAS number 272-49-1, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows it to mimic this crucial biological motif, while the introduction of a nitrogen atom in the pyridine ring offers unique physicochemical properties that are advantageous for drug design. This technical guide provides an in-depth overview of the chemical properties, synthesis, and diverse therapeutic applications of this compound, with a particular focus on its role as a core structural element in the development of targeted therapies, including kinase inhibitors, ion channel modulators, and antiviral agents.

Chemical Properties and Data

This compound, also known as 1H-Pyrrolo[3,2-b]pyridine, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 272-49-1 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 126-128 °C | |

| Boiling Point | 273.8 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and chloroform. | [1] |

| pKa | 14.66 ± 0.30 (Predicted) | |

| λmax | 288 nm | |

| Synonyms | 1H-Pyrrolo[3,2-b]pyridine, 1,4-Diazaindene |

Synthesis

The synthesis of the this compound core can be achieved through various synthetic routes, often starting from commercially available pyridine or pyrrole derivatives. One common approach involves chemical cyclization methods under controlled conditions with heat and catalysts. A practical synthesis has been developed from 2-chloro-3-nitropyridine, which involves a key decarboxylation step to afford 3-nitro-2-pyridylacetonitrile in high yield.

A representative synthetic workflow for a this compound derivative is depicted below. This generalized scheme illustrates the key steps often involved in the elaboration of the this compound scaffold to create diverse libraries of compounds for biological screening.

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its ability to serve as a bioisosteric replacement for indole, coupled with improved physicochemical properties such as increased solubility, makes it an attractive starting point for drug discovery programs.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for oncology and inflammatory diseases. The nitrogen atom at the 4-position can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP.

-

p21-activated kinase 1 (PAK1) Inhibitors: this compound-containing compounds have been developed as potent PAK1 inhibitors, demonstrating improved physicochemical properties and cellular potency compared to their indole counterparts.

-

p38 MAP Kinase Inhibitors: Derivatives of this compound have been designed as inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production. These compounds show potential for the treatment of chronic inflammatory and autoimmune diseases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Amide derivatives of this compound have been synthesized and evaluated as EGFR-targeting anticancer agents, showing promising activity against various cancer cell lines.

-

c-Met Kinase Inhibitors: The this compound scaffold has been utilized to develop inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

-

TGFβ Receptor I (TGFβRI) Inhibitors: Novel this compound derivatives have been discovered as potent and selective inhibitors of TGFβRI kinase, with applications in immuno-oncology.

Ion Channel Modulators

-

Nav1.2 Inhibitors for Epilepsy: this compound derivatives have been designed and synthesized as selective inhibitors of the Nav1.2 sodium channel. These compounds have shown potent antiepileptic activity with low neurotoxicity in preclinical models.

Antiviral Agents

The this compound core has also been explored in the development of antiviral drugs. Its structural features can be tailored to interact with viral proteins and inhibit their function. While much of the research has focused on 7-azaindole derivatives, the potential of the this compound scaffold in this area is also recognized.

Signaling Pathways

The therapeutic effects of this compound derivatives are achieved by modulating specific signaling pathways implicated in disease pathogenesis. Below are simplified diagrams of key pathways targeted by these compounds.

p38 MAP Kinase Signaling Pathway

EGFR Signaling Pathway

Experimental Protocols

The following sections provide generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of this compound Amide Derivatives

This protocol outlines a common multi-step synthesis for creating amide derivatives of this compound, often employed in the development of EGFR inhibitors.

-

Aldehyde Formation: Treat this compound with hexamethylenetetramine (HMTA) in a suitable solvent to generate the corresponding aldehyde.

-

Oxime Formation: Condense the aldehyde with hydroxylamine hydrochloride to afford the oxime.

-

Amide Synthesis: The oxime is then converted to the corresponding amide through a series of steps including cyanation and partial hydrolysis.

-

Oxazole Ring Formation: React the amide with a suitable bromo-ketoester to form the oxazole ring.

-

Hydrolysis: Perform basic hydrolysis of the ester to yield the carboxylic acid intermediate.

-

Final Amide Coupling: Couple the carboxylic acid with a variety of aromatic amines to produce the final target amide derivatives.

In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This compound (CAS 272-49-1) has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties have enabled the development of a multitude of potent and selective inhibitors targeting key proteins in various disease-related signaling pathways. The continued exploration of this compound chemistry will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of drug development, providing a solid foundation for further investigation and innovation with this remarkable heterocyclic core.

References

The Discovery and History of 4-Azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azaindole, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a common motif in biologically active molecules, coupled with improved physicochemical properties, has made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and visualizes the strategic workflows from its synthesis to its application in drug discovery. This document is intended to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Rise of a Privileged Scaffold

Azaindoles are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations to the molecule's properties, including increased aqueous solubility and the introduction of an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets[1][2][3]. Among the four isomers (4-, 5-, 6-, and 7-azaindole), this compound has garnered substantial interest for its role in the development of kinase inhibitors and other therapeutic agents[2][4].

The journey of this compound from a laboratory curiosity to a key building block in modern drug discovery is marked by the adaptation of classical indole syntheses and the development of novel, more efficient methodologies.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the fundamental properties of the this compound core is essential for its application in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Appearance | Light orange to yellow to green solid | |

| Melting Point | 126-127 °C | |

| Boiling Point | 273.8 ± 13.0 °C (Predicted) | |

| pKa | 14.66 ± 0.30 (Predicted) | |

| Solubility | Soluble in methanol and chloroform; slightly soluble in water. | |

| λmax | 288 nm |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-1 (NH) | ~12.2 | br s | |

| H-3 | ~8.3 | d | |

| H-5 | ~7.0 | d | |

| H-6 | |||

| H-7 | ~8.4 | d | |

| ¹³C NMR | |||

| C-2 | |||

| C-3 | ~115.7 | ||

| C-3a | |||

| C-5 | |||

| C-6 | |||

| C-7 | |||

| C-7a | ~138.95, 168.81 |

Note: Specific peak assignments and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a compilation from typical spectra. A publicly available ¹H NMR spectrum can be found for reference.

Key Synthetic Methodologies

The synthesis of the this compound core has been approached through various classical and modern organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for preparing substituted indoles, and it has been successfully applied to the synthesis of 4- and 6-azaindoles. The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. A key advantage is its ability to generate 7-substituted indoles, which are often difficult to access via other routes.

This protocol is adapted from the general method described for the synthesis of 4- and 6-azaindoles from nitropyridines.

-

Reaction Setup: A solution of the starting nitropyridine (e.g., a substituted 3-nitropyridine) in dry tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen) and cooled to -78 °C.

-

Grignard Addition: An excess (typically 3-4 equivalents) of a vinylmagnesium bromide solution (e.g., 1.0 M in THF) is added dropwise to the cooled nitropyridine solution.

-

Warming and Quenching: The reaction mixture is allowed to warm to -20 °C and stirred for several hours (e.g., 8 hours). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired azaindole.

Yields for the Bartoli synthesis of azaindoles are often low to moderate, which is also common for the synthesis of indoles using this method. The presence of a halogen atom at the position alpha to the pyridine nitrogen has been observed to improve yields.

Diagram: Bartoli Synthesis of this compound

Caption: General workflow for the Bartoli synthesis of this compound derivatives.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. While initially considered less effective for azaindoles, it has been shown to be efficient for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.

This protocol is a generalized representation based on the principles of the Fischer indole synthesis.

-

Hydrazone Formation: The substituted pyridylhydrazine is condensed with an appropriate aldehyde or ketone, often in a solvent like ethanol, to form the corresponding pyridylhydrazone. This step may be acid-catalyzed.

-

Cyclization: The isolated pyridylhydrazone is then treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated.

-

Workup and Purification: After cooling, the reaction mixture is neutralized with a base and extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization to afford the this compound derivative.

Diagram: Fischer Synthesis of this compound

Caption: Key steps in the Fischer synthesis of this compound derivatives.

The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis provides a high-yield and mild alternative to the Fischer synthesis for preparing indoles from o-nitrotoluenes. This method is particularly useful for the synthesis of 4-, 5-, and 6-azaindoles. It involves the formation of an enamine from a nitropicoline, followed by reductive cyclization.

This protocol is based on the general principles of the Leimgruber-Batcho synthesis.

-

Enamine Formation: The starting nitropicoline is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and often an amine like pyrrolidine to form the corresponding enamine. This reaction is typically carried out by heating the mixture.

-

Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.

-

Workup and Purification: Following the reduction, the reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography or recrystallization.

Diagram: Leimgruber-Batcho Synthesis of this compound

Caption: Simplified workflow of the Leimgruber-Batcho synthesis for this compound.

Modern Synthetic Approaches

More recently, palladium-catalyzed cross-coupling reactions have been employed to construct the this compound scaffold, offering greater flexibility and functional group tolerance. An improved practical synthesis of this compound has been developed starting from 2-chloro-3-nitropyridine, which involves a key decarboxylation step to afford 3-nitro-2-pyridylacetonitrile in high yield.

Application in Drug Discovery

The this compound core is a versatile building block in the synthesis of a wide range of biologically active molecules. Its ability to act as a bioisosteric replacement for indole allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. A significant application of the this compound scaffold is in the development of kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region.

Diagram: General Workflow of this compound in Drug Discovery

Caption: A typical pipeline for the utilization of this compound in a drug discovery program.

Conclusion

The discovery and synthetic development of this compound represent a significant advancement in medicinal chemistry. From the adaptation of classical indole syntheses to the advent of modern catalytic methods, the accessibility of this important scaffold has continually improved. The unique physicochemical properties conferred by the pyridine ring nitrogen make this compound a valuable tool for modulating the biological activity and pharmaceutical properties of drug candidates. As research into novel therapeutic targets continues, the versatile this compound core is poised to remain a central element in the design and synthesis of the next generation of medicines.

References

The Ascendance of Azaindoles: A Technical Guide to the Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisosteric analogue of indole, has cemented its status as a "privileged structure" in medicinal chemistry. This guide provides an in-depth exploration of 4-azaindole and its structural isomers—5-, 6-, and 7-azaindole—focusing on their synthesis, physicochemical properties, and burgeoning applications in drug development, particularly as potent kinase inhibitors.

Introduction: The Azaindole Advantage

Azaindoles are bicyclic heteroaromatic compounds composed of a fused pyridine and pyrrole ring. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom imparts unique physicochemical properties that can be leveraged to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.[1] This seemingly subtle modification offers a powerful tool to modulate electronic properties and hydrogen bonding capabilities, enhancing binding affinity to biological targets and improving solubility.[1]

The position of the nitrogen atom in the six-membered ring defines the four structural isomers: this compound, 5-azaindole, 6-azaindole, and 7-azaindole. Each isomer possesses distinct characteristics, making the azaindole framework a versatile tool for fine-tuning molecular properties.[2][3] Of the four isomers, 7-azaindole is the most extensively studied and utilized in drug discovery, followed by the 6-, 5-, and this compound isomers.[4]

Physicochemical Properties: A Comparative Overview

The introduction of a nitrogen atom into the indole ring system significantly alters the electronic distribution and physicochemical properties of the molecule. This modification generally leads to increased polarity and improved aqueous solubility compared to the parent indole. A summary of key physicochemical properties of the azaindole isomers is presented below.

| Property | This compound | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) |

| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ | C₈H₇N |

| Molecular Weight | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol | 117.15 g/mol |

| Melting Point (°C) | 127 | 112-114 | 137-139 | 105-107 | 52-54 |

| Boiling Point (°C) | 273.8 | ~280 | ~285 | ~270 | 253-254 |

| Water Solubility | Slightly soluble | Soluble | Soluble | Soluble | Sparingly soluble |

| pKa | 14.66 ± 0.30 (Predicted) | 5.34 | 4.75 | 4.63 | 16.97 |

Synthesis of the Azaindole Core: Key Methodologies

The synthesis of the azaindole core has been a subject of extensive research, leading to the development of several effective methodologies. The choice of synthetic route often depends on the desired substitution pattern and the specific isomer being targeted.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles and can be adapted for the synthesis of certain azaindole isomers, particularly 4- and 6-azaindoles. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.

-

Materials: 5-hydrazinyl-2-methoxypyridine, acetophenone, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of 5-hydrazinyl-2-methoxypyridine (1.0 eq) and acetophenone (1.1 eq) is heated in polyphosphoric acid at 120 °C for 2 hours.

-

The reaction mixture is cooled to room temperature and poured into ice water.

-

The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

Purification by column chromatography on silica gel yields the pure 5-methoxy-4-azaindole.

-

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles. This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent.

-

Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M in THF), anhydrous THF, 20% aqueous NH₄Cl.

-

Procedure:

-

A solution of 2-chloro-3-nitropyridine (1.0 eq) in dry THF is cooled to -78 °C under a nitrogen atmosphere.

-

Vinylmagnesium bromide (3.2 eq) is added dropwise, and the reaction mixture is stirred at -20 °C for 8 hours.

-

The reaction is quenched by the addition of 20% aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield 7-chloro-6-azaindole.

-

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile two-step procedure for preparing indoles that is also applicable to the synthesis of 4-, 5-, and 6-azaindoles. The first step involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.

-

Materials: 3-Nitro-2-methylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Raney nickel, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of 3-nitro-2-methylpyridine (1.0 eq) in DMF-DMA (3.0 eq) is heated at 110 °C for 16 hours.

-

The excess DMF-DMA is removed under reduced pressure to yield the crude enamine.

-

The crude enamine is dissolved in ethanol, and Raney nickel (catalytic amount) is added.

-

Hydrazine hydrate (5.0 eq) is added dropwise, and the mixture is refluxed for 4 hours.

-

The reaction mixture is filtered through Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions, have become invaluable for the construction of the azaindole scaffold. These methods offer high efficiency and functional group tolerance.

-

Materials: 4-Amino-3-bromopyridine, α-bromostyrene, Pd₂(dba)₃, XPhos, t-BuONa, anhydrous toluene.

-

Procedure:

-

To an oven-dried flask are added 4-amino-3-bromopyridine (1.0 eq), α-bromostyrene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and t-BuONa (2.5 eq).

-

The flask is evacuated and backfilled with argon.

-

Anhydrous toluene is added, and the reaction mixture is stirred at 110 °C for 12 hours.

-

The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 2-phenyl-4-azaindole.

-

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Azaindole derivatives have emerged as a cornerstone in the development of kinase inhibitors. Their structural resemblance to the adenine core of ATP, coupled with their favorable physicochemical properties, allows them to effectively compete for the ATP-binding site of various kinases.

Quantitative Biological Data of Azaindole Derivatives

The following tables summarize the in vitro activities of selected this compound and other azaindole isomer derivatives against various kinase targets.

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | c-Met | 20 | |

| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivative | c-Met | 70 | |

| This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6a) | MCF-7 (cell line) | <18 µM | - |

| This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6k) | A549 (cell line) | <18 µM | - |

| This compound-thiazolidine-2,4-dione-1,2,3-triazole hybrid (6m) | HepG2 (cell line) | <18 µM | - |

| PF-06764427 (1,3-disubstituted-4-azaindole) | M1 mAChR PAM | - | |

| 1,3-disubstituted-4-azaindole (29) | DprE1 (M. tuberculosis) | - | |

| This compound analog of Indole 1 | PAK1 | Kᵢ <10 nM | |

| This compound TGFβRI inhibitor (3f) | TGFβRI | 2 |

Table 2: Biological Activity of 5-, 6-, and 7-Azaindole Derivatives

| Isomer | Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 5-Azaindole | 5-Azaindole factor VIIa inhibitor | Factor VIIa | - | |

| 6-Azaindole | Temsavir (BMS-626529) | HIV gp120 | - | |

| 7-Azaindole | Vemurafenib (PLX4720) | BRAF V600E | 31 | |

| 7-Azaindole | Pexidartinib | CSF1R | 13 | |

| 7-Azaindole | AZD6738 | ATR | - | |

| 7-Azaindole | Fevipiprant | DP2 | - | |

| 7-Azaindole | JNJ-63623872 | Influenza polymerase-B2 | - | |

| 7-Azaindole | 2,5-disubstituted-7-azaindole (19) | Multiple kinases | - |

Signaling Pathways and Experimental Workflows

The development of azaindole-based kinase inhibitors involves a systematic workflow, from initial screening to detailed characterization of their effects on cellular signaling pathways.

Signaling Pathways Targeted by Azaindole Derivatives

Azaindole derivatives have been shown to inhibit several key kinases involved in cancer progression, including c-Met, TGFβRI, and PAK1.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers. This compound derivatives have been developed as potent c-Met inhibitors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, offering modulated physicochemical properties such as solubility and plasma protein binding, which can lead to improved pharmacokinetic profiles in drug candidates.[1] The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, has been successfully adapted for the synthesis of azaindoles.[2] Contrary to the earlier belief that the electron-deficient nature of the pyridine ring hinders this cyclization, recent studies have demonstrated its efficiency, particularly when the starting pyridylhydrazine bears an electron-donating group.[3][4][5]